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Compound of Interest

Compound Name:
3-(4-chlorophenyl)-2-

methylbutanoic acid

CAS No.: 1527669-57-3

Cat. No.: B6229274

Get Quote
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Executive Summary & Nomenclature
3-(4-chlorophenyl)-2-methylbutanoic acid is a chiral carboxylic acid scaffold characterized

by two contiguous stereocenters at the

(C2) and

(C3) positions. This structural motif serves as a critical "privileged structure" in the design of
conformationally restricted GABA analogs, non-steroidal anti-inflammatory drugs (NSAIDs),
and pyrethroid insecticide precursors.

Unlike its structural isomer 2-(4-chlorophenyl)-3-methylbutanoic acid (the primary acid

metabolite of the pyrethroid Fenvalerate), the title compound places the chlorophenyl

pharmacophore at the

-position, significantly altering its biological binding profile and synthetic accessibility.
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IUPAC Nomenclature & Identity[1][2]
Preferred IUPAC Name: 3-(4-chlorophenyl)-2-methylbutanoic acid

Systematic Synonyms:

-(4-chlorophenyl)-

-methylbutyric acid; 3-(p-chlorophenyl)-2-methylbutanoic acid.

Chemical Formula:

[1][2][3][4][5]

Molecular Weight: 212.67 g/mol [1][2][4][5]

Stereochemical Complexity
The molecule possesses two chiral centers (

and

), resulting in four distinct stereoisomers. In drug development, the specific diastereomer often
dictates potency (e.g., matching the receptor's chiral pocket).

Enantiomeric Pair A (Syn/Erythro):

and

Enantiomeric Pair B (Anti/Threo):

and

The control of the relative stereochemistry (syn vs. anti) during synthesis is a primary challenge

in process chemistry.
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Figure 1: Stereochemical hierarchy of the target molecule. Synthetic routes must be selected to

favor the Syn or Anti diastereomer based on target biological activity.

Synthetic Methodologies
For research and scale-up, the synthesis is approached via two primary pathways: the Perkin

Condensation-Reduction (thermodynamic control) and the Asymmetric Hydrogenation (kinetic

control).

Protocol A: Modified Perkin Condensation (Racemic)
This route is preferred for generating the racemic scaffold due to the availability of cheap

starting materials.

Reaction Scheme:

Condensation: 4-Chlorobenzaldehyde reacts with Propionic Anhydride (catalyzed by Sodium

Propionate) to form the

-unsaturated intermediate.

Hydrogenation: Catalytic reduction of the alkene yields the saturated acid.

Step-by-Step Protocol
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Reagents:

4-Chlorobenzaldehyde (1.0 eq)

Propionic Anhydride (1.5 eq)

Sodium Propionate (1.0 eq)

Procedure:

Charge a round-bottom flask with reagents under

atmosphere.

Heat to 130°C for 12 hours. The high temperature drives the elimination of water.

Quench: Pour the hot mixture into water and basify with

to pH 9 (hydrolyzing the anhydride).

Isolation: Wash with ether (removes unreacted aldehyde), then acidify aqueous layer with

HCl to precipitate 3-(4-chlorophenyl)-2-methylacrylic acid.

Reduction:

Dissolve the acrylic acid intermediate in Ethanol.

Add 10% Pd/C catalyst (5 wt%).

Stir under

balloon (1 atm) for 6 hours at RT.

Filtration: Remove catalyst via Celite. Evaporate solvent to yield crude 3-(4-
chlorophenyl)-2-methylbutanoic acid.

Protocol B: Enantioselective Synthesis (Asymmetric)
For pharmaceutical applications requiring high Enantiomeric Excess (ee), Ruthenium-catalyzed

asymmetric hydrogenation is the gold standard.
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Catalyst:

Substrate: 3-(4-chlorophenyl)-2-methylacrylic acid

Conditions: 1000 psi

, MeOH, 25°C.

Outcome: Yields >95% ee of the

or

isomer depending on the BINAP chirality.

4-Chlorobenzaldehyde
+ Propionic Anhydride

Intermediate:
3-(4-chlorophenyl)-
2-methylacrylic acid

Perkin Cond.
130°C, -H2O

H2 / Pd/C
(Racemic Reduction)

Ru-BINAP / H2
(Asymmetric)

Racemic Product
(dr ~ 1:1)

Chiral Product
(>95% ee)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways. The Perkin route (top) offers cost-efficiency, while the

Ruthenium-catalyzed route (bottom) offers stereochemical precision.

Analytical Characterization
Validating the structure requires distinguishing it from its structural isomer (Fenvalerate

metabolite).

NMR Spectroscopy Profile
The key differentiator is the coupling pattern of the aliphatic chain.
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Proton
Environment

Chemical Shift (

, ppm)
Multiplicity Diagnostic Note

Aryl Protons 7.10 - 7.30 Multiplet

Characteristic AA'BB'

pattern of p-

chlorophenyl.

H-3 (Benzylic) 2.95 - 3.10 Multiplet
Coupled to H-2 and

Methyl-C3.

H-2 (

-Carbon)
2.55 - 2.70 Multiplet

Coupled to H-3 and

Methyl-C2.

Methyl (C3) 1.25 Doublet
Attached to benzylic

carbon.

Methyl (C2) 1.10 Doublet
Attached to carbonyl-

adjacent carbon.

-COOH 11.0 - 12.0 Broad Singlet
Exchangeable with

.

Note: In the Fenvalerate metabolite (2-aryl-3-methyl), the benzylic proton (H-2) appears as a

doublet (coupled only to H-3), whereas in this molecule, H-3 is a complex multiplet due to

coupling with H-2 and the methyl group.

Chiral HPLC Method
To determine Enantiomeric Excess (ee) and Diastereomeric Ratio (dr):

Column: Chiralcel OD-H or AD-H (Cellulose/Amylose based).

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

Flow Rate: 1.0 mL/min.

Detection: UV @ 220 nm (Absorption of the chlorobenzene moiety).
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Applications in Drug Discovery
The 3-aryl-2-methyl scaffold is a lipophilic bioisostere used to modify the pharmacokinetics of

polar drugs.

GABA-B Modulators: This acid is a direct structural analog of Baclofen (4-amino-3-(4-

chlorophenyl)butanoic acid).

Modification: Replacing the C4-amino group with a methyl (as in this molecule) or adding a

methyl at C2 creates steric bulk that can lock the molecule in a bioactive conformation or

prevent metabolic degradation by transaminases.

Agrochemical Intermediates: Used in the synthesis of hybrid pyrethroids where the acid

moiety requires specific steric hindrance to increase half-life in soil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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